N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[1,2,4]triazol-3-yl]-phenyl}-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[1,2,4]triazol-3-yl]-phenyl}-propionamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a thiazolyltriazole derivative that has been found to have various biochemical and physiological effects, making it an interesting target for further research.
Wirkmechanismus
The mechanism of action of N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[1,2,4]triazol-3-yl]-phenyl}-propionamide is not fully understood. However, it has been found to inhibit the activity of various enzymes, including proteasomes and histone deacetylases. It has also been found to induce apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[1,2,4]triazol-3-yl]-phenyl}-propionamide.
Biochemical and Physiological Effects:
N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[1,2,4]triazol-3-yl]-phenyl}-propionamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including proteasomes and histone deacetylases. It has also been found to induce apoptosis in cancer cells. N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[1,2,4]triazol-3-yl]-phenyl}-propionamide has been found to have anti-inflammatory and antioxidant effects, making it a potential target for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[1,2,4]triazol-3-yl]-phenyl}-propionamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have various biochemical and physiological effects, making it an interesting target for further research. However, N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[1,2,4]triazol-3-yl]-phenyl}-propionamide also has some limitations. It is not very water-soluble, which can make it difficult to use in some experiments. Further research is needed to fully understand the advantages and limitations of N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[1,2,4]triazol-3-yl]-phenyl}-propionamide for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[1,2,4]triazol-3-yl]-phenyl}-propionamide. One potential direction is to further study its mechanism of action and its potential use in the treatment of various diseases. Another potential direction is to study its potential use as a diagnostic tool for the detection of various diseases. Further research is needed to fully understand the potential applications of N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[1,2,4]triazol-3-yl]-phenyl}-propionamide in scientific research.
Conclusion:
In conclusion, N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[1,2,4]triazol-3-yl]-phenyl}-propionamide is a thiazolyltriazole derivative that has been widely studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it an interesting target for further research. N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[1,2,4]triazol-3-yl]-phenyl}-propionamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential applications of N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[1,2,4]triazol-3-yl]-phenyl}-propionamide in scientific research.
Synthesemethoden
N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[1,2,4]triazol-3-yl]-phenyl}-propionamide can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis method involves the reaction of 4-methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[1,2,4]triazole-3-thiol with 4-bromoacetophenone in the presence of potassium carbonate and acetonitrile. This reaction leads to the formation of N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[1,2,4]triazol-3-yl]-phenyl}-propionamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[1,2,4]triazol-3-yl]-phenyl}-propionamide has been widely studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it an interesting target for further research. N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[1,2,4]triazol-3-yl]-phenyl}-propionamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic tool for the detection of various diseases.
Eigenschaften
Molekularformel |
C17H18N6O2S2 |
---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
N-[4-[4-methyl-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]propanamide |
InChI |
InChI=1S/C17H18N6O2S2/c1-3-13(24)19-12-6-4-11(5-7-12)15-21-22-17(23(15)2)27-10-14(25)20-16-18-8-9-26-16/h4-9H,3,10H2,1-2H3,(H,19,24)(H,18,20,25) |
InChI-Schlüssel |
CNOUHVBUCKBSLD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NC3=NC=CS3 |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.